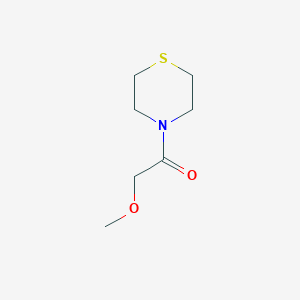
2-Methoxy-1-thiomorpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-1-thiomorpholinoethanone is a useful research compound. Its molecular formula is C7H13NO2S and its molecular weight is 175.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction with Hormone Receptors
Research has shown that certain methoxychlor metabolites, structurally related to 2-Methoxy-1-thiomorpholinoethanone, interact differently with estrogen receptors α and β, and the androgen receptor. These interactions are crucial in understanding the compound's role in hormonal pathways and its potential implications in endocrine research. For instance, monohydroxy analogs of methoxychlor demonstrated estrogen receptor α agonist activity, whereas they acted as antagonists for estrogen receptor β and the androgen receptor, highlighting the compound's complex mechanism of action in endocrine-related functions (Gaido et al., 2000).
Synthesis of Morpholine Derivatives
The compound has been utilized in the synthesis of novel morpholine derivatives, which are significant in the development of various pharmacological agents. For example, a study demonstrated the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which further facilitated the synthesis of morpholine derivatives with potential applications in medicinal chemistry (D’hooghe et al., 2006).
Biodegradable Polyesteramides Synthesis
Morpholine-2,5-dione derivatives, closely related to this compound, have been used to synthesize polyesteramides with protected pendant functional groups. These biodegradable polymers have potential applications in drug delivery systems, highlighting the compound's utility in the development of novel biomedical materials (Veld, Dijkstra, & Feijen, 1992).
Tumor Metabolism Studies
Studies involving compounds structurally related to this compound have shed light on tumor phospholipid metabolism. These investigations provide insights into biochemical indicators of tumor progression and response to therapy, which are vital for cancer research (Podo, 1999).
Host Location by Insect Larvae
Research has identified compounds, such as 6-Methoxy-2-benzoxazolinone, that function as semiochemicals in host location by insect larvae, offering a novel perspective on the ecological interactions and pest management strategies involving compounds related to this compound (Bjostad & Hibbard, 1992).
Properties
IUPAC Name |
2-methoxy-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOQPDTXGGHHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)
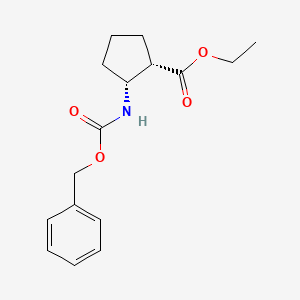
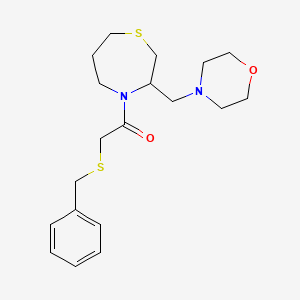
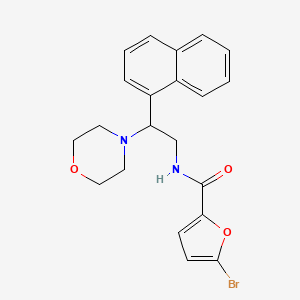
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)
![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)
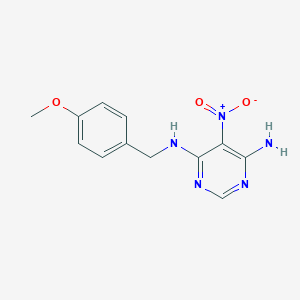
![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
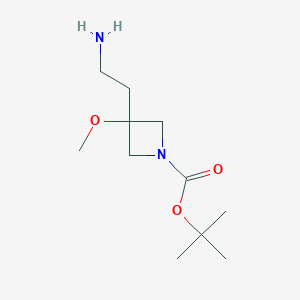

![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)

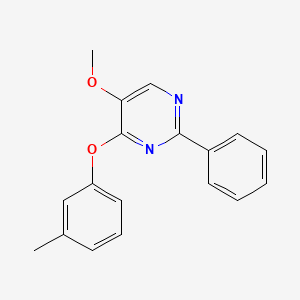
![7-(4-bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2543438.png)
